tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate: is an organic compound featuring a pyrazole ring substituted with a sulfanyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrazole derivative.
Esterification: The final step involves esterification, where the carboxylic acid derivative of the pyrazole is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is particularly significant due to its prevalence in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(4-aminopyrazol-1-yl)acetate: Similar structure but with an amino group instead of a sulfanyl group.
tert-Butyl 2-(4-hydroxypyrazol-1-yl)acetate: Contains a hydroxyl group instead of a sulfanyl group.
tert-Butyl 2-(4-methylpyrazol-1-yl)acetate: Features a methyl group instead of a sulfanyl group.
Uniqueness
The presence of the sulfanyl group in tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate imparts unique chemical properties, such as the ability to undergo specific redox reactions. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.
Properties
CAS No. |
2386211-65-8 |
---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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